ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate
Description
Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate is a polyheterocyclic compound featuring a pyrazoloquinoline core fused with a [1,3]dioxolane ring and substituted with a phenyl group and an ethyl acetate side chain. This structure combines electron-rich aromatic systems with ester functionality, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-(5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaen-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-2-26-19(25)11-24-21-14-8-17-18(28-12-27-17)9-16(14)22-10-15(21)20(23-24)13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWGYZSGITXGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=N1)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoloquinoline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The dioxolo ring is then introduced via a cyclization reaction involving suitable diol precursors. Finally, the ethyl acetate group is attached through esterification reactions using reagents such as ethyl chloroacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl ring or the pyrazoloquinoline core, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce partially or fully reduced analogs of the original compound.
Scientific Research Applications
Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f)
Structural Features :
- Core: Pyrazolo[4,3-c]pyridine fused with a quinoline moiety.
- Substituents: Ethyl ester at position 7, phenyl at position 2, and quinolin-3-yl at position 3. Synthesis: Prepared via condensation of 3-aminoquinoline with ethyl cyanoacetate under acidic conditions (HCl, room temperature, 12 h), yielding 84% orange crystals . Properties:
- Melting point: 248–251°C.
- Molecular formula: C₂₄H₁₈N₄O₃ (MW: 410.43 g/mol).
- Elemental analysis: C 70.09%, H 4.41%, N 13.69% (matches theoretical values) .
Comparison :
- The absence of the [1,3]dioxolane ring in 7f reduces steric hindrance and may enhance solubility in polar solvents compared to the target compound.
Ethyl (1,3-Diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate
Structural Features :
- Core: Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
- Substituents: Ethyl acetate at position 5 and phenyl groups at positions 1 and 3. Synthesis: Derived from multi-step cyclocondensation reactions involving malononitrile or ethyl cyanoacetate, with elemental sulfur as a catalyst . Applications: Potential xanthine oxidase inhibitors, highlighting the relevance of fused triazolo-pyrimidine systems in enzyme inhibition .
Comparison :
- The triazolo-pyrimidine core in this compound offers enhanced hydrogen-bonding capacity compared to the pyrazoloquinoline-dioxolane system.
- The ethyl acetate side chain in both compounds suggests shared reactivity in ester hydrolysis or transesterification.
2-(1-(2-Chloro-2-phenylethyl)-4-(3-Chlorophenylamino)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetic Acid
Structural Features :
- Core: Pyrazolo[3,4-d]pyrimidine.
- Substituents: Chlorophenyl groups and a carboxylic acid side chain. Synthesis: Prepared via refluxing in ethanol with 3-chloroaniline, followed by extraction with dichloromethane . Properties:
- The carboxylic acid group increases hydrophilicity compared to the ethyl ester in the target compound.
Comparison :
- The presence of chlorine atoms may enhance electrophilic reactivity relative to the phenyl-dioxolane system.
Data Table: Key Properties of Comparable Compounds
Critical Analysis of Structural and Functional Differences
Ring Systems: The target compound’s [1,3]dioxolane ring may confer rigidity and reduce oxidation susceptibility compared to quinoline or triazolo systems . Triazolo-pyrimidine derivatives exhibit higher nitrogen content, favoring interactions with biological targets like enzymes .
Substituent Effects: Ethyl esters (e.g., in 7f and the target compound) are prone to hydrolysis, whereas carboxylic acids (e.g., in ) offer direct ionic interactions .
Synthetic Accessibility :
- Room-temperature syntheses (e.g., 7f ) may favor scalability over reflux-based methods (), though yields are comparable .
Biological Activity
Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including anticancer, antimicrobial, and genotoxic effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a quinoline core fused with a pyrazole and dioxole moiety. Its molecular formula is , which suggests a significant potential for interaction with biological targets due to its diverse functional groups.
Anticancer Activity
Research has indicated that derivatives of pyrazoloquinolines exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain pyrazolo[4,3-c]quinolines inhibited cell proliferation in pancreatic (BxPC-3) and prostate (PC-3) cancer cells with IC50 values ranging from 0.11 to 0.33 µM . The proposed mechanism involves the inhibition of critical signaling pathways such as AKT-mTOR and PD-1/PD-L1, leading to increased DNA damage and apoptosis .
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. A related study found that pyrazole derivatives exhibited significant antibacterial effects against various strains of bacteria. The activity was assessed using standard agar diffusion methods and minimum inhibitory concentration (MIC) tests. Results indicated effective inhibition of bacterial growth at micromolar concentrations .
Genotoxic Effects
While some studies highlight the anticancer potential of pyrazoloquinoline derivatives, it is crucial to evaluate their genotoxicity. Research on similar compounds showed that they could induce DNA damage in cancer cells without affecting normal human fibroblasts . This selective cytotoxicity suggests a therapeutic window where these compounds may effectively target cancer cells while sparing healthy tissue.
Case Studies and Research Findings
| Study | Activity | Cell Line/Organism | IC50/MIC Values | Mechanism |
|---|---|---|---|---|
| Study 1 | Anticancer | BxPC-3 (Pancreatic) | 0.11 µM | Inhibition of AKT-mTOR |
| Study 2 | Antimicrobial | Various Bacteria | Varies | Disruption of cell wall synthesis |
| Study 3 | Genotoxicity | BxPC-3 (Pancreatic) | - | Induction of DNA damage |
Q & A
Q. What are the most efficient synthetic routes for ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate?
The synthesis typically involves multi-step reactions starting with cyclization to form the pyrazoloquinoline core, followed by introduction of the dioxolo group. Microwave-assisted synthesis has been shown to improve reaction efficiency (yields: 60-85%) by reducing reaction times and enhancing regioselectivity . Key steps include:
- Core formation : Cyclization of hydrazine derivatives with quinoline precursors under acidic/basic conditions.
- Dioxolo group addition : Cyclization with diols and electrophiles, optimized via temperature control (70-100°C) .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- NMR spectroscopy : Essential for confirming regiochemistry of substituents (e.g., phenyl, dioxolo groups) via chemical shifts (e.g., δ 5.8–6.2 ppm for dioxolo protons) .
- X-ray crystallography : Used to resolve ambiguities in fused-ring systems and confirm spatial arrangements (e.g., dihedral angles between pyrazole and quinoline rings) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., m/z 423.2 [M+H]+) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) influence biological activity?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Fluorophenyl groups : Enhance metabolic stability and binding affinity (e.g., 10-fold increase in COX-2 inhibition vs. chlorophenyl derivatives) due to fluorine’s electronegativity and lipophilicity .
- Methoxy/ethoxy substitutions : Improve solubility but may reduce target engagement (e.g., 50% lower iNOS inhibition vs. unsubstituted analogs) .
Methodological approach : Compare IC₅₀ values across derivatives in enzyme assays (e.g., COX-2, iNOS) and assess pharmacokinetics using metabolic stability assays .
Q. How can conflicting data in biological assays (e.g., anti-inflammatory vs. cytotoxic activity) be resolved?
Contradictions may arise from assay conditions or off-target effects. Strategies include:
- Dose-response profiling : Identify biphasic effects (e.g., anti-inflammatory at 1–10 μM vs. cytotoxicity >50 μM) .
- Pathway-specific inhibitors : Use selective inhibitors (e.g., COX-2 inhibitor NS-398) to isolate mechanisms .
- Transcriptomic analysis : RNA sequencing in treated cells to map upregulated/downregulated pathways (e.g., NF-κB vs. apoptosis signals) .
Q. What strategies optimize regioselectivity in pyrazoloquinoline core synthesis?
- Microwave irradiation : Reduces side products (e.g., regioisomer formation from 15% to <2%) by enabling rapid, uniform heating .
- Catalytic systems : Pd/C or CuI catalysts improve cyclization efficiency (yield: 78% vs. 45% without catalysts) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over dimerization .
Q. How does the dioxolo ring impact pharmacokinetic properties?
- Metabolic stability : The dioxolo group reduces oxidative metabolism (e.g., 2-fold longer half-life in microsomal assays vs. non-dioxolo analogs) .
- Bioavailability : LogP calculations (e.g., 3.1 vs. 2.5 for non-dioxolo derivatives) suggest improved membrane permeability .
Validation : Perform parallel artificial membrane permeability assays (PAMPA) and hepatic microsome stability tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
